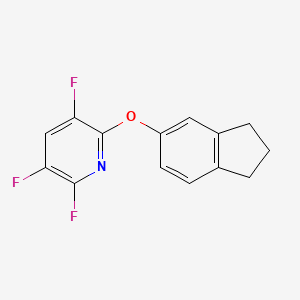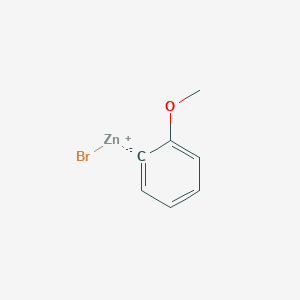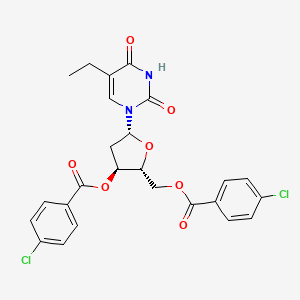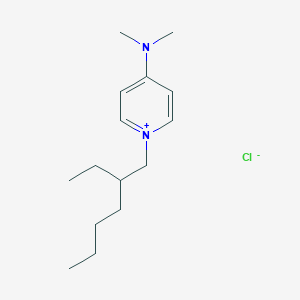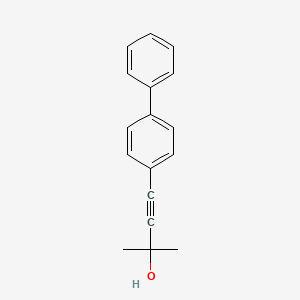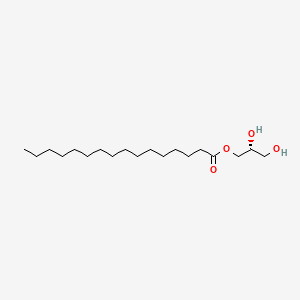
Pyridin-3-ylmagnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-3-ylmagnesium chloride is an organomagnesium compound with the molecular formula C5H4ClMgN and a molecular weight of 137.85 g/mol . It is a Grignard reagent, which means it is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the formation of pyridine derivatives, which are important in various chemical and pharmaceutical applications .
作用机制
Target of Action
Pyridin-3-ylmagnesium chloride is an organomagnesium compound . Organomagnesium compounds are known to be used in the synthesis of a wide range of organic compounds . .
Mode of Action
Organomagnesium compounds, in general, are known to participate in various chemical reactions, including nucleophilic additions and substitutions .
Biochemical Pathways
Organomagnesium compounds are known to play a role in the synthesis of various organic compounds .
Result of Action
Organomagnesium compounds are known to be used in the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water or certain functional groups in the reaction environment can affect the reactivity of organomagnesium compounds . .
准备方法
Synthetic Routes and Reaction Conditions
Pyridin-3-ylmagnesium chloride is typically prepared by the reaction of pyridine with magnesium in the presence of an alkyl or aryl halide. The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen . The general reaction can be represented as follows:
Pyridine+Mg+R-Cl→Pyridin-3-ylmagnesium chloride+R-H
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .
化学反应分析
Types of Reactions
Pyridin-3-ylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from decomposing .
Major Products
The major products formed from reactions involving this compound include pyridine derivatives, alcohols, and biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
Pyridin-3-ylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It is used to modify biomolecules for studying their functions and interactions.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- Phenylmagnesium chloride
- Methylmagnesium chloride
- Ethylmagnesium chloride
Comparison
Pyridin-3-ylmagnesium chloride is unique among Grignard reagents due to the presence of the pyridine ring, which imparts additional reactivity and selectivity in organic synthesis. Compared to other Grignard reagents like phenylmagnesium chloride or methylmagnesium chloride, this compound offers the advantage of introducing a pyridine moiety into the target molecule, which can be beneficial for the synthesis of heterocyclic compounds .
属性
IUPAC Name |
magnesium;3H-pyridin-3-ide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJZEOSNIPCPO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CN=C1.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)

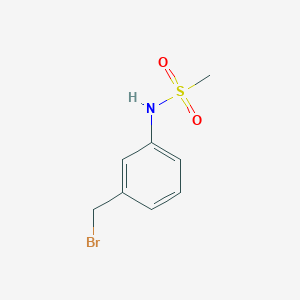
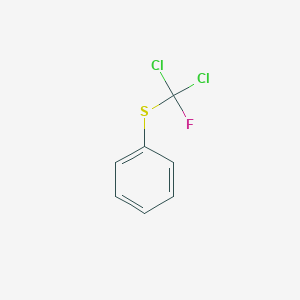
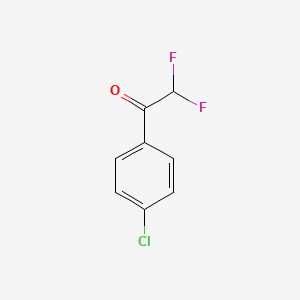
![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)
